molecular formula C9H10Cl2N2 B3375046 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride CAS No. 1052548-78-3

2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B3375046
CAS No.: 1052548-78-3
M. Wt: 217.09 g/mol
InChI Key: YTTFGNJXVGBFPV-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride is a halogenated heterocyclic compound with the molecular formula C₉H₁₀Cl₂N₂ and CAS number 182181-42-6 . It features a chloromethyl group at position 2 and a methyl group at position 8 on the imidazo[1,2-a]pyridine scaffold. This compound is commercially available with a purity of 95% and is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals . Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for reactions requiring aqueous conditions .

Properties

IUPAC Name

2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2.ClH/c1-7-3-2-4-12-6-8(5-10)11-9(7)12;/h2-4,6H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTFGNJXVGBFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride typically involves the chloromethylation of 8-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 8-methylimidazo[1,2-a]pyridine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In industrial settings, the production of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including crystallization and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted imidazo[1,2-a]pyridines with various functional groups.

    Oxidation: Formation of imidazo[1,2-a]pyridine N-oxides.

    Reduction: Formation of 2-methyl-8-methylimidazo[1,2-a]pyridine.

Scientific Research Applications

Overview

2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride is a nitrogen-containing heterocyclic compound notable for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. Its unique structure, characterized by a chloromethyl group at the 2-position and a methyl group at the 8-position of the imidazo[1,2-a]pyridine ring, enhances its reactivity and potential utility in various fields.

Chemistry

  • Building Block for Organic Synthesis : This compound serves as an essential intermediate in synthesizing complex organic molecules and heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating derivatives with varied functional groups .

Biology

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties. The mechanism involves alkylation of microbial DNA, potentially inhibiting replication and function . In vitro studies have shown effectiveness against various bacterial strains.
  • Anticancer Potential : The compound's reactivity allows it to form covalent bonds with biological macromolecules, which can disrupt cellular functions. This property is explored in drug design aimed at targeting specific enzymes or receptors involved in cancer progression .

Medicine

  • Pharmaceutical Development : It is utilized as an intermediate in developing pharmaceuticals targeting specific biological pathways. Its unique structure allows for the modification necessary to enhance drug efficacy and selectivity .

Case Studies

  • Antimicrobial Efficacy :
    • A study demonstrated that derivatives of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride showed significant antibacterial activity against resistant strains of bacteria. The mechanism was attributed to DNA alkylation, which inhibited bacterial growth effectively .
  • Pharmacokinetic Studies :
    • Research on enhancing the aqueous solubility and gastrointestinal permeability of imidazo[1,2-a]pyridine derivatives indicated that modifications could lead to improved pharmacokinetic profiles, making them suitable candidates for further in vivo studies .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of biological processes, such as DNA replication and protein synthesis, resulting in cytotoxic effects. The compound’s interactions with specific molecular targets and pathways are the subject of ongoing research.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The imidazo[1,2-a]pyridine core allows for diverse functionalization. Key analogs and their properties are summarized below:

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Applications/Features Reference ID
Target Compound ClCH₂ (2), CH₃ (8) Not reported N/A Pharmaceutical intermediate
2-(Adamantan-1-yl)-8-methylimidazo[1,2-a]pyridine hydrate Adamantyl (2), CH₃ (8) 90–92 78 Anticholinesterase activity
2-([1,1′-Biphenyl]-4-yl)imidazo[1,2-a]pyridine Biphenyl (2) 199–201 77 High thermal stability
8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride F (8), CH₃ (2), NH₂ (6) Not reported N/A Bioactive intermediate (lipophilic)
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate Br (6), COOEt (2), NH₂ (8) Not reported N/A CDK inhibitor precursor
2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine Cl, F-phenoxymethyl (2), CH₃ (8) Not reported N/A Targeted drug design

Key Observations :

  • Substituent Effects : The chloromethyl group at position 2 in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions compared to adamantyl or biphenyl groups .
  • Solubility: The hydrochloride salt form improves aqueous solubility relative to non-ionic analogs like 2-(adamantan-1-yl) derivatives .
  • Thermal Stability : Aromatic substituents (e.g., biphenyl in ) increase melting points (>200°C), whereas alkyl/heteroatom groups result in lower thermal stability.

Market and Commercial Viability

  • Pricing: The target compound is priced competitively in North America and Asia, with regional variations due to production costs .
  • Suppliers : Available from Combi-Blocks Inc., MSE Supplies, and CymitQuimica, reflecting its demand in research and industrial sectors .
  • Regulatory Status: Classified as hazardous (irritant) under GHS guidelines, requiring specialized handling compared to non-halogenated analogs .

Biological Activity

2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride is an organic compound belonging to the imidazo[1,2-a]pyridine class, which is characterized by its unique molecular structure and potential biological activities. The compound's formula is C9H10ClN2HClC_9H_{10}ClN_2\cdot HCl with a molecular weight of approximately 217.1 g/mol. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloromethyl group at the 2-position and a methyl group at the 8-position of the imidazo[1,2-a]pyridine ring system. This configuration influences its chemical reactivity and biological properties, making it a candidate for various applications in pharmacology and toxicology.

Structural Characteristics

FeatureDescription
Molecular FormulaC9H10ClN2HClC_9H_{10}ClN_2\cdot HCl
Molecular Weight217.1 g/mol
Functional GroupsChloromethyl (at C-2), Methyl (at C-8)
Imidazo[1,2-a]pyridine CoreBicyclic structure containing nitrogen and carbon

The biological activity of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride primarily stems from its role as an alkylating agent . The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This alkylation can lead to:

  • Inhibition of DNA replication
  • Disruption of protein synthesis
  • Cytotoxic effects on cells

These interactions are critical for understanding the compound's potential therapeutic applications and toxicity profiles.

Anticancer Properties

Research indicates that compounds within the imidazo[1,2-a]pyridine class may exhibit anticancer properties . Studies have shown that 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride can induce apoptosis in cancer cell lines through its alkylating activity. For instance:

  • In vitro studies demonstrated cytotoxic effects on various cancer cell lines.
  • The compound's ability to inhibit cell proliferation was linked to its interaction with DNA.

Mutagenicity

Compounds like 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride are also recognized for their mutagenic potential . The alkylation of DNA can lead to mutations, raising concerns about their safety in pharmacological applications.

Antimicrobial Activity

Additionally, this compound has been investigated for its antimicrobial properties . Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, although further research is needed to elucidate the specific mechanisms involved.

Case Studies and Research Findings

Several studies have explored the biological activity of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride:

  • Cytotoxicity in Cancer Cells :
    • A study reported that the compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7) with an IC50 value indicating effective inhibition of cell growth.
  • Mutagenicity Assessment :
    • Research conducted using Ames test revealed that this compound could induce mutations in Salmonella typhimurium strains, highlighting its potential mutagenic effects.
  • Antimicrobial Testing :
    • In vitro assays showed that 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride displayed antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Summary of Key Findings

Study FocusResult
Cytotoxicity in Cancer CellsSignificant inhibition of MCF-7 cell growth
MutagenicityInduction of mutations in bacterial strains
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria

Q & A

Q. What are the recommended synthetic methodologies for 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride?

  • Methodology : One-pot, multi-step reactions are commonly employed. For example, a two-step process involving cyclization followed by functionalization can yield the target compound. Key parameters include:
  • Catalyst : Acidic or basic conditions (e.g., HCl for hydrochlorination).
  • Solvent : Polar aprotic solvents (e.g., DMSO, DMF) or ethanol.
  • Temperature : Controlled heating (60–100°C) to drive cyclization.
    Example Protocol :
  • Step 1: Cyclization of precursor amines with α-chloroketones under reflux.
  • Step 2: Hydrochloride salt formation via treatment with HCl gas in ethanol .
    • Data Table :
MethodYield (%)Key ConditionsReference
One-pot53–55Ethanol, HCl, 80°C
Stepwise60–65DMF, K₂CO₃, 100°C

Q. How should researchers safely handle and store this compound?

  • Methodology :
  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. Avoid dust generation .
  • Storage : Store in a sealed container at 2–8°C in a dry environment. Stability tests indicate degradation above 25°C .
    • Critical Notes :
  • Hazard Codes : H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation) .
  • First Aid : Immediate rinsing with water for skin/eye exposure; seek medical consultation .

Q. What spectroscopic techniques are used for structural characterization?

  • Methodology :
  • 1H/13C NMR : Assign peaks based on substituent effects (e.g., downfield shifts for chloromethyl groups). Example: δ 4.5–5.0 ppm (CH₂Cl) in DMSO-d₆ .
  • IR Spectroscopy : Identify C-Cl stretching (~600–800 cm⁻¹) and imidazo ring vibrations (~1500 cm⁻¹) .
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns for chlorine .
    • Data Table :
TechniqueKey Peaks/FeaturesReference
1H NMRδ 2.3 (CH₃), δ 4.8 (CH₂Cl)
IR750 cm⁻¹ (C-Cl)

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodology :
  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Solvent Effects : Compare polar aprotic vs. protic solvents (e.g., DMF increases reaction rate but may reduce purity).
  • Temperature Gradients : Use microwave-assisted synthesis to reduce side reactions .
    • Data Contradiction :
  • Yields vary between 53% (ethanol) and 65% (DMF). Higher temperatures in DMF may degrade sensitive intermediates .

Q. How do researchers resolve discrepancies in spectroscopic data during structural validation?

  • Methodology :
  • Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations for expected shifts).
  • Isotopic Labeling : Use deuterated analogs to confirm peak assignments.
  • Crystallography : Single-crystal X-ray diffraction (if available) provides unambiguous confirmation .
    • Case Study :
  • Discrepancies in CH₂Cl chemical shifts (δ 4.5 vs. δ 5.0) may arise from solvent polarity or hydrogen bonding .

Q. What biological applications are associated with this compound?

  • Methodology :
  • Drug Intermediate : Used in synthesizing CDK inhibitors (e.g., via substitution of the chloromethyl group with nucleophiles) .
  • Antiviral Agents : Functionalization of the imidazo[1,2-a]pyridine core enhances binding to viral proteases .
    • Testing Protocols :
  • In Vitro Assays : Screen against kinase panels (IC₅₀ determination) .
  • SAR Studies : Modify substituents (e.g., methyl or chloro groups) to optimize activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride

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